Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate
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Overview
Description
Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate is a chemical compound with the molecular formula C10H17N3O2S It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate typically involves the reaction of benzo[d]thiazole derivatives with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of 4-bromo-1H-indole with tert-butyl carbamate in the presence of a palladium catalyst and a base such as cesium carbonate in 1,4-dioxane can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole ring can interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the benzo[d]thiazole ring.
Benzo[d]thiazole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate is unique due to the combination of the benzo[d]thiazole ring and the tert-butyl carbamate group. This combination imparts specific chemical and biological properties that are not found in simpler compounds or other benzo[d]thiazole derivatives .
Properties
Molecular Formula |
C13H17N3O2S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)16-11-15-10-8(7-14)5-4-6-9(10)19-11/h4-6H,7,14H2,1-3H3,(H,15,16,17) |
InChI Key |
KDFRMLOLHBQTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CN |
Origin of Product |
United States |
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